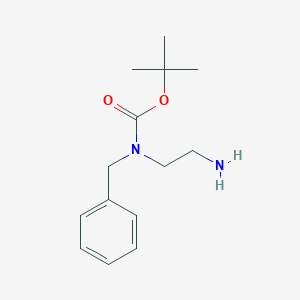

tert-Butyl (2-aminoethyl)(benzyl)carbamate

Description

The exact mass of the compound tert-Butyl (2-aminoethyl)(benzyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl (2-aminoethyl)(benzyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-aminoethyl)(benzyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,9-11,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGJZHRLYRSRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375439 | |

| Record name | tert-Butyl (2-aminoethyl)benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152193-00-5 | |

| Record name | tert-Butyl (2-aminoethyl)benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (2-aminoethyl)(benzyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (2-aminoethyl)(benzyl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-aminoethyl)(benzyl)carbamate is a bifunctional organic molecule that serves as a valuable intermediate in synthetic organic chemistry. Its structure incorporates a benzyl-protected secondary amine and a tert-butoxycarbonyl (Boc)-protected primary amine, making it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct amine protecting groups allows for selective deprotection and subsequent functionalization, enabling the controlled construction of polyamines and other nitrogen-containing scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and standard analytical procedures for its characterization.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of tert-Butyl (2-aminoethyl)(benzyl)carbamate and Related Compounds

| Property | tert-Butyl (2-aminoethyl)(benzyl)carbamate | tert-Butyl (2-aminoethyl)carbamate | Benzyl (2-aminoethyl)carbamate |

| Molecular Formula | C₁₄H₂₂N₂O₂[1] | C₇H₁₆N₂O₂ | C₁₀H₁₄N₂O₂[2] |

| Molecular Weight | 250.34 g/mol | 160.22 g/mol [3] | 194.23 g/mol [2] |

| CAS Number | 2760958[1] | 57260-73-8[3] | 72080-83-2[2] |

| Appearance | Not specified (likely an oil or low-melting solid) | Colorless oil[4] | Not specified |

| Boiling Point | Not available | 72-80 °C at 0.1 mmHg[3] | Not available |

| Melting Point | Not available | Not applicable | Not available |

| Density | Not available | 1.012 g/cm³[3] | Not available |

| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.[5] | Not specified | Not specified |

| Predicted XlogP | 1.7[6] | Not available | 0.7[2] |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of tert-butyl (2-aminoethyl)(benzyl)carbamate is not widely published. However, a plausible and efficient method involves the selective N-benzylation of mono-Boc-protected ethylenediamine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of tert-Butyl (2-aminoethyl)(benzyl)carbamate.

Experimental Protocol: Synthesis

This protocol is a general procedure adapted from methods for similar amine alkylations.

-

Reaction Setup: To a solution of tert-butyl (2-aminoethyl)carbamate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.05 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in a water-immiscible organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (2-aminoethyl)(benzyl)carbamate.

Analytical Characterization

Due to the limited availability of public experimental data for the primary compound, the following tables provide expected spectral data based on its structural motifs, with comparisons to related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃ )₃ | ~1.45 | singlet | 9H |

| -NH-CH₂ -CH₂- | ~2.80 | triplet | 2H |

| -NH-CH₂-CH₂ - | ~3.30 | triplet | 2H |

| -CH₂ -Ph | ~3.75 | singlet | 2H |

| Ar-H | ~7.25-7.40 | multiplet | 5H |

| -NH - (primary amine) | variable (broad) | singlet | 2H |

Table 3: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~28.4 |

| -C (CH₃)₃ | ~79.5 |

| -NH-C H₂-CH₂- | ~40.0 |

| -NH-CH₂-C H₂- | ~49.0 |

| -C H₂-Ph | ~54.0 |

| C (aromatic, C, CH) | ~127-139 |

| C =O | ~156.0 |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (primary amine) | Stretch | ~3300-3400 (two bands) |

| C-H (aromatic) | Stretch | ~3030-3080 |

| C-H (aliphatic) | Stretch | ~2850-2980 |

| C=O (carbamate) | Stretch | ~1680-1700 |

| N-H (primary amine) | Bend | ~1590-1650 |

| C=C (aromatic) | Stretch | ~1450-1600 |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data

| Ionization Mode | Expected m/z | Fragment |

| ESI+ | 251.18 | [M+H]⁺ |

| ESI+ | 273.16 | [M+Na]⁺ |

| ESI+ | 195.12 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| ESI+ | 151.10 | [M - Boc + H]⁺ |

| ESI+ | 91.05 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols: Analytical Characterization

The following are general protocols for acquiring the spectral data.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled experiment.[7]

-

Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.[7]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Acquire the mass spectrum in positive ion mode (ESI+) to observe the protonated molecule [M+H]⁺.

Analytical Workflow

References

- 1. tert-Butyl (2-aminoethyl)(benzyl)carbamate | C14H22N2O2 | CID 2760958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl N-(2-aminoethyl)carbamate | C10H14N2O2 | CID 2794257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl N-(2-aminoethyl)carbamate [oakwoodchemical.com]

- 4. prepchem.com [prepchem.com]

- 5. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 6. PubChemLite - Tert-butyl (2-aminoethyl)(benzyl)carbamate (C14H22N2O2) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

Technical Guide: tert-Butyl N-(2-aminoethyl)-N-benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl N-(2-aminoethyl)-N-benzylcarbamate, a versatile bifunctional molecule utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic data.

Chemical Structure and Properties

Tert-Butyl N-(2-aminoethyl)-N-benzylcarbamate possesses a molecular structure featuring a benzyl group and a tert-butyloxycarbonyl (Boc) protected amine attached to an ethylenediamine backbone. This unique arrangement allows for selective deprotection and further functionalization at either nitrogen atom, making it a valuable building block in multi-step synthetic routes.

Molecular weight of tert-butyl (2-aminoethyl)(benzyl)carbamate

An In-depth Technical Guide to tert-Butyl (2-aminoethyl)(benzyl)carbamate

This guide provides comprehensive technical information on tert-butyl (2-aminoethyl)(benzyl)carbamate, a bifunctional organic molecule valuable in chemical synthesis. It incorporates a tert-butoxycarbonyl (Boc) protecting group on a secondary amine, alongside a primary amine, making it a useful building block in the development of more complex molecules, particularly in pharmaceutical and materials science research.

Chemical Properties and Data

The fundamental chemical properties of tert-butyl (2-aminoethyl)(benzyl)carbamate are summarized below. This data is crucial for its application in synthesis, including reaction stoichiometry, purification, and characterization.

| Property | Data | Source |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [PubChem][1] |

| Molecular Weight | 250.34 g/mol | Calculated |

| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-benzylcarbamate | [PubChem][1] |

| CAS Number | 1257585-80-0 | Inferred |

| Canonical SMILES | CC(C)(C)OC(=O)N(CCN)CC1=CC=CC=C1 | [PubChem][1] |

| InChI Key | NFGJZHRLYRSRPU-UHFFFAOYSA-N | [PubChem][1] |

Note: The CAS number is inferred from supplier databases for a structurally similar compound and should be verified.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of tert-butyl (2-aminoethyl)(benzyl)carbamate are provided. These protocols are based on established methods for similar compounds.

Synthesis of tert-Butyl (2-aminoethyl)(benzyl)carbamate

This protocol describes a two-step process involving the mono-Boc protection of N-benzylethylenediamine.

Step 1: Synthesis of N-Benzylethylenediamine (Precursor)

A common precursor, N-benzylethylenediamine, can be synthesized via reductive amination of benzaldehyde with ethylenediamine or by direct alkylation of ethylenediamine with benzyl chloride.

Step 2: Selective Boc Protection

This procedure is adapted from standard protocols for the mono-Boc protection of diamines.

-

Reagents and Materials:

-

N-Benzylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (NEt₃) or another non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel

-

-

Procedure:

-

Dissolve N-benzylethylenediamine (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over 1-2 hours using an addition funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl (2-aminoethyl)(benzyl)carbamate.

-

Characterization Protocols

The following are general protocols for the analytical characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled experiment. A spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds are typical.[2]

-

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analysis : Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺. The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).[2]

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation : If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl). For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used.[2]

-

Acquisition : Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be recorded first and subtracted from the sample spectrum.[2]

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and characterization of tert-butyl (2-aminoethyl)(benzyl)carbamate.

Caption: Synthetic workflow for tert-butyl (2-aminoethyl)(benzyl)carbamate.

References

An In-Depth Technical Guide to N-Boc-N'-benzyl-ethylenediamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N'-benzyl-ethylenediamine, systematically known as tert-butyl (2-(benzylamino)ethyl)carbamate, is a strategically important bifunctional molecule in the realm of organic synthesis. Its structure is characterized by an ethylenediamine backbone with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and the other by a benzyl (Bn) group. This differential protection scheme allows for selective chemical manipulations at either nitrogen center, rendering it a highly versatile building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development. One of its notable applications is as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its utility in synthetic workflows.

Core Physical and Chemical Properties

The physical and chemical properties of N-Boc-N'-benzyl-ethylenediamine and its hydrochloride salt are summarized in the tables below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 1: Physical and Chemical Properties of N-Boc-N'-benzyl-ethylenediamine (Free Base)

| Property | Value | Reference(s) |

| CAS Number | 174799-52-1 | [1][2] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |

| Molecular Weight | 250.34 g/mol | [1] |

| IUPAC Name | tert-butyl (2-(benzylamino)ethyl)carbamate | [1] |

| Physical Form | Low-melting solid or semi-solid or liquid | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide. | [3] |

| Storage | 2-8°C, keep in a dark place under an inert atmosphere. | [1] |

Table 2: Physical and Chemical Properties of N-Boc-N'-benzyl-ethylenediamine Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 126402-64-0 | [2] |

| Molecular Formula | C₁₄H₂₂N₂O₂·HCl | |

| Molecular Weight | 286.8 g/mol | |

| Melting Point | 164-172 °C | |

| Appearance | White crystalline powder | |

| Purity | ≥ 99% (HPLC) | |

| Storage | 0-8 °C |

Experimental Protocols

The synthesis of N-Boc-N'-benzyl-ethylenediamine is typically achieved through a two-step process involving the mono-Boc protection of ethylenediamine followed by reductive amination with benzaldehyde.

Protocol 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

This procedure is adapted from established methods for the selective mono-protection of diamines.[4]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Diethyl ether

Procedure:

-

In a reaction vessel, prepare a mixture of an excess of ethylenediamine, dioxane, water, and magnesium oxide.

-

Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon).

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the mixture dropwise over 20-30 minutes.

-

Continue stirring the reaction mixture at room temperature for 16-24 hours.

-

Upon completion, filter the reaction mixture to remove solids.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Extract the residue multiple times with hot diethyl ether.

-

Combine the ether extracts and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil. This can be further purified by vacuum distillation.

Protocol 2: Reductive Amination to Synthesize N-Boc-N'-benzyl-ethylenediamine

This is a general protocol for reductive amination.[5]

Materials:

-

tert-Butyl (2-aminoethyl)carbamate

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (2-aminoethyl)carbamate (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable aprotic solvent such as DCM or DCE.

-

Stir the mixture at room temperature to allow for the formation of the Schiff base intermediate. This can be facilitated by the addition of a dehydrating agent like MgSO₄.

-

Once imine formation is sufficient, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

Synthetic Workflow and Applications

The differential protection of the two amine groups in N-Boc-N'-benzyl-ethylenediamine makes it a valuable intermediate for sequential functionalization. The Boc group is readily removed under acidic conditions, while the benzyl group can be cleaved via hydrogenolysis. This orthogonality is exploited in multi-step syntheses.

A significant application of this compound is in the synthesis of the insomnia drug, Suvorexant. The following diagram illustrates the synthetic workflow for N-Boc-N'-benzyl-ethylenediamine and its subsequent use.

References

The Sentinel Amine: A Technical Guide to the Role of the Boc Protecting Group in Diamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the precise control of reactive functional groups is paramount. Among these, the primary amine stands out for its nucleophilicity and basicity, often necessitating a temporary shield to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) protecting group has emerged as an indispensable tool for this purpose, offering a robust yet readily cleavable guardian for amine functionalities. This technical guide provides an in-depth exploration of the critical role of the Boc group in diamine synthesis, focusing on its application in achieving selective monofunctionalization, a crucial step in the construction of advanced molecular architectures.

The Strategic Advantage of Boc Protection

The widespread adoption of the Boc group in diamine synthesis is attributable to a unique combination of stability and controlled lability.[1][2] Unlike other amine protecting groups, the Boc group exhibits remarkable stability across a broad spectrum of reaction conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation.[1][2][3] This resilience allows for a wide range of chemical transformations to be performed on other parts of a molecule without jeopardizing the protected amine.

The true elegance of the Boc group lies in its facile and selective removal under acidic conditions.[3][4][5] Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently cleaves the carbamate linkage, regenerating the free amine.[5][6][7] This orthogonality to many other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups, is a cornerstone of modern synthetic strategy, enabling the stepwise deprotection and functionalization of complex polyamines.[1][8]

The Mechanism of Protection and Deprotection

The introduction of the Boc group is typically achieved through the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[7][9] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of Boc₂O.[4][7] This is often carried out in the presence of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), to neutralize the protonated amine intermediate.[6][7]

-

Protection Mechanism: The amine's lone pair of electrons attacks a carbonyl carbon of the Boc anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently breaks down into carbon dioxide and the stable tert-butoxide anion, which deprotonates the newly formed carbamate.[4][7][10]

The deprotection is an acid-catalyzed process. The carbonyl oxygen of the Boc group is protonated by a strong acid, making it a better leaving group.[4][11] The subsequent cleavage of the tert-butyl-oxygen bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[4][7][11]

Navigating the Challenge of Selective Mono-Protection

A significant challenge in diamine chemistry is the selective protection of only one of the two amine groups, a critical step for subsequent unsymmetrical functionalization.[12][13][14] Direct reaction of a symmetrical diamine with one equivalent of Boc anhydride often leads to a statistical mixture of the unprotected diamine, the desired mono-protected product, and the di-protected byproduct, necessitating tedious purification.[14]

A highly effective strategy to achieve selective mono-Boc protection involves the in-situ formation of the diamine monohydrochloride salt.[13][15][16] By treating the diamine with one equivalent of an acid, such as HCl, one of the amine groups is protonated, rendering it non-nucleophilic.[15][16] The subsequent addition of Boc anhydride then selectively reacts with the remaining free amine.[13][16][17] Neutralization of the reaction mixture liberates the mono-Boc-protected diamine.[13][15]

Quantitative Data on Boc Protection of Diamines

The efficiency of mono-Boc protection can be influenced by the diamine substrate, reaction conditions, and the method used to achieve selectivity. The following table summarizes representative quantitative data from the literature.

| Diamine Substrate | Protection Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| 1,2-Diaminoethane | Mono-protonation | HCl, (Boc)₂O | 50% aq. MeOH | RT | - | 87 | [13][17] |

| 1,4-Diaminobutane | Mono-protonation | HCl, (Boc)₂O | 50% aq. MeOH | RT | - | 85 | [13][17] |

| 1,6-Diaminohexane | Mono-protonation | HCl, (Boc)₂O | 50% aq. MeOH | RT | - | 65 | [13][17] |

| (1R,2R)-Cyclohexane-1,2-diamine | In-situ HCl generation | Me₃SiCl, (Boc)₂O | Anhydrous MeOH | 0 to RT | 1 | 66 | |

| Piperazine | Flow Chemistry | (Boc)₂O (0.8 eq) | Methanol | RT | - | 45 | [18] |

| 1,3-Diaminopropane | Mono-protonation | HCl, (Boc)₂O | 50% aq. MeOH | RT | - | 75 | [13][17] |

| 1,8-Diaminooctane | In-situ HCl generation | Me₃SiCl, (Boc)₂O | Anhydrous MeOH | 0 to RT | 1 | - | [16] |

Experimental Protocols

General Procedure for Selective Mono-Boc Protection of a Diamine via Mono-hydrochloride Salt Formation

This protocol is adapted from the method described by Lee et al.[13][17]

-

Preparation of HCl Solution: In a well-ventilated fume hood, cool the desired volume of methanol in an ice bath. Bubble hydrogen chloride gas through the cold methanol with stirring until the desired concentration is reached (e.g., by mass gain). Alternatively, a solution of acetyl chloride in methanol can be used to generate HCl in situ.

-

Formation of the Mono-hydrochloride Salt: To a solution of the diamine (1.0 equivalent) in 50% aqueous methanol, add 1.0 equivalent of the prepared methanolic HCl solution dropwise at 0 °C. Stir the mixture for 15-30 minutes, allowing it to reach room temperature.

-

Boc Protection: To the solution containing the diamine monohydrochloride, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent), either neat or as a solution in methanol. Stir the reaction mixture at room temperature for 1-4 hours.

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol. Add water and diethyl ether to the residue. Separate the layers. Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.

-

Neutralization and Extraction: Basify the aqueous layer to a pH > 12 using a concentrated solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine. Further purification by column chromatography may be performed if necessary.

General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and widely used protocol for the removal of the Boc group.[4][6][7]

-

Reaction Setup: Dissolve the Boc-protected amine in a suitable solvent, typically dichloromethane (DCM), at a concentration of approximately 0.1-0.5 M.

-

Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common practice is to use a mixture of TFA and DCM, for instance, a 25-50% solution of TFA in DCM. The addition is usually performed at room temperature.

-

Reaction Monitoring: The deprotection is often rapid and may be accompanied by the evolution of carbon dioxide gas.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Workup and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess TFA. The resulting residue, which is the amine salt of trifluoroacetic acid, can often be used directly in the next step. Alternatively, a basic workup can be performed to obtain the free amine. This involves dissolving the residue in an appropriate solvent and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) followed by extraction with an organic solvent. The combined organic layers are then dried and concentrated.

Visualizing the Workflow

The following diagrams illustrate the key processes and logical relationships in the application of the Boc protecting group in diamine synthesis.

Caption: Workflow for selective mono-Boc protection and subsequent deprotection of a diamine.

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Caption: Orthogonal deprotection strategy enabling selective functionalization of a diamine.

Conclusion

The tert-butoxycarbonyl protecting group is a powerful and versatile tool in the synthesis of diamine-containing molecules. Its inherent stability to a wide range of reagents, coupled with its clean and efficient removal under acidic conditions, makes it a preferred choice for chemists in both academic and industrial settings. The ability to achieve selective mono-protection of diamines using the Boc group opens the door to the synthesis of a vast array of complex and unsymmetrically functionalized molecules, which are of significant interest in medicinal chemistry and materials science. A thorough understanding of the principles and protocols outlined in this guide is crucial for the successful implementation of the Boc protecting group in modern organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. tandfonline.com [tandfonline.com]

- 13. bioorg.org [bioorg.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. benchchem.com [benchchem.com]

- 16. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 17. researchgate.net [researchgate.net]

- 18. sciforum.net [sciforum.net]

The Deliberate Dance of Selectivity: A Technical Guide to the Mono-Boc Protection of Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective mono-N-tert-butoxycarbonyl (Boc) protection of ethylenediamine is a cornerstone transformation in modern organic synthesis, enabling the construction of complex molecules by differentiating the reactivity of its two primary amine functionalities. Achieving high selectivity for the mono-protected product over the di-protected byproduct is a persistent challenge that has necessitated the development of various strategic approaches. This in-depth technical guide elucidates the core mechanisms governing this crucial reaction, provides a comparative analysis of key methodologies through tabulated quantitative data, and offers detailed experimental protocols for reproducible execution. Visualizations of the reaction pathways and experimental workflows are provided to further clarify the underlying principles and practical execution of this selective protection strategy.

Introduction: The Challenge of Symmetry

Ethylenediamine, a fundamental C2 building block, possesses two nucleophilic primary amine groups of identical reactivity.[1] This symmetry presents a significant hurdle in synthetic routes that require sequential functionalization, as reactions with electrophiles typically yield a statistical mixture of mono-substituted, di-substituted, and unreacted starting material.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability across a broad range of non-acidic conditions and its facile removal under mild acidic treatment.[1][3] Consequently, the development of efficient and selective methods for the synthesis of N-Boc-ethylenediamine is of paramount importance for its application as a versatile synthetic intermediate.[4]

Core Mechanism of Mono-Boc Protection

The reaction between ethylenediamine and an electrophilic Boc-donating reagent, most commonly di-tert-butyl dicarbonate (Boc₂O), proceeds via a nucleophilic acyl substitution mechanism. One of the lone pairs of electrons on a nitrogen atom of ethylenediamine attacks one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide group, which is subsequently protonated to form tert-butanol, and the release of carbon dioxide.

The primary challenge in achieving mono-protection lies in preventing the newly formed N-Boc-ethylenediamine, which still possesses a free primary amine, from reacting with a second molecule of Boc₂O to form the di-Boc protected byproduct.[3] Several strategies have been devised to mitigate this issue, primarily by manipulating the relative reactivity of the diamine and the concentration of the protecting agent.

Strategies for Selective Mono-Boc Protection

Several methodologies have been established to enhance the yield of the desired mono-protected product. These strategies can be broadly categorized as follows:

-

Slow Addition of the Boc Reagent: By adding the Boc anhydride solution dropwise to the reaction mixture, the instantaneous concentration of the electrophile is kept low. This kinetically favors the reaction with the more abundant (and initially, solely present) ethylenediamine over the N-Boc-ethylenediamine product.[3]

-

Use of Excess Diamine: Employing a large excess of ethylenediamine statistically favors the formation of the mono-adduct. However, this approach can be impractical and uneconomical, especially when dealing with more valuable diamines.[5]

-

In Situ Mono-protonation: This is a highly effective strategy that involves the selective deactivation of one of the amine groups. By adding one equivalent of an acid (such as HCl), one of the amino groups is protonated to form the ammonium salt.[6][7] This protonated amine is no longer nucleophilic, leaving the other amine free to react with the Boc reagent.[5][8]

Quantitative Data Summary

The following tables summarize quantitative data from various reported methods for the mono-Boc protection of ethylenediamine and other diamines, offering a comparative overview of their efficiencies.

| Method | Boc Reagent | Stoichiometry (Diamine:Boc₂O:Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Excess Diamine & Slow Addition | Di-tert-butyl dicarbonate | Excess Diamine:1 | Dichloromethane | 0 | - | - | [3] |

| In Situ Mono-protonation with HCl | Di-tert-butyl dicarbonate | 1:1:1 | Methanol/Water | Room Temp | 1 | 87 | [5][6] |

| In Situ Mono-protonation with Me₃SiCl | Di-tert-butyl dicarbonate | 1:1:1 | Methanol | 0 to Room Temp | 1 | 66 | [8] |

| Alternative Boc Reagent | Tert-butyl (p-nitrophenyl) carbonate | 1:1 | Ethyl Acetate | Reflux | 5-6 | 82-86 | [9] |

Experimental Protocols

Protocol 1: In Situ Mono-protonation using Hydrochloric Acid

This protocol is adapted from the method described by Lee et al. and Ha et al., which has been shown to be highly efficient for the mono-Boc protection of various diamines.[5][6]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Hydrochloric acid (HCl), as a solution in an organic solvent or as a gas

-

Methanol (MeOH)

-

Water

-

Sodium hydroxide (NaOH) solution (e.g., 2N)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (1 equivalent) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add one equivalent of hydrochloric acid (HCl) dropwise while stirring.[1]

-

Allow the mixture to stir at room temperature for 15-30 minutes to ensure complete formation of the mono-hydrochloride salt.[1]

-

Add water to the reaction mixture, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.[1]

-

Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Add diethyl ether to the residue to precipitate and remove any unreacted diamine hydrochloride.

-

Basify the aqueous layer with a NaOH solution to a pH > 12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-ethylenediamine.

Protocol 2: Slow Addition of Boc Anhydride in Dichloromethane

This is a more traditional approach that relies on kinetic control to favor mono-protection.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve a significant excess of ethylenediamine (e.g., 5-10 equivalents) in dichloromethane.

-

Cool the solution to 0°C in an ice bath with vigorous stirring.

-

Dissolve di-tert-butyl dicarbonate (1 equivalent) in dichloromethane and add it to a dropping funnel.

-

Add the Boc₂O solution dropwise to the stirred ethylenediamine solution over a period of several hours.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purification can be achieved by column chromatography.

Mandatory Visualizations

Reaction Mechanism

Caption: Nucleophilic attack of ethylenediamine on Boc-anhydride.

In Situ Mono-protonation Workflow

Caption: Experimental workflow for selective mono-Boc protection.

Conclusion

The selective mono-Boc protection of ethylenediamine is a critical transformation that can be achieved with high efficiency through careful selection of methodology. While traditional methods relying on excess diamine or slow addition of the protecting agent are viable, the in situ mono-protonation strategy offers a more elegant and atom-economical solution, consistently providing high yields of the desired N-Boc-ethylenediamine. The protocols and data presented herein provide a comprehensive resource for researchers to effectively implement this essential synthetic tool in their work. The choice of a specific protocol will ultimately depend on the scale of the reaction, the availability of reagents, and the specific requirements of the overall synthetic sequence.

References

- 1. benchchem.com [benchchem.com]

- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 3. benchchem.com [benchchem.com]

- 4. N-Boc-エチレンジアミン ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. sciforum.net [sciforum.net]

- 6. tandfonline.com [tandfonline.com]

- 7. bioorg.org [bioorg.org]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

The Strategic Role of tert-Butyl (2-aminoethyl)(benzyl)carbamate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl (2-aminoethyl)(benzyl)carbamate has emerged as a versatile and highly valuable intermediate. Its unique structural framework, featuring two differentially protected amino groups, offers chemists a powerful tool for sequential and site-selective modifications, proving indispensable in the fields of pharmaceutical development and medicinal chemistry.

This technical guide provides an in-depth analysis of the core functions, synthesis, and applications of tert-butyl (2-aminoethyl)(benzyl)carbamate, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to support its practical application in a research and development setting.

Core Functionality: A Tale of Two Protecting Groups

The primary significance of tert-butyl (2-aminoethyl)(benzyl)carbamate lies in its role as a versatile synthetic intermediate.[1] The molecule incorporates two distinct amine protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group. This strategic protection allows for the selective deprotection and subsequent functionalization of each nitrogen atom under orthogonal conditions.

-

The Boc Group: This acid-labile protecting group is stable under a wide range of reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), revealing a primary amine.[1][2][3][4]

-

The Benzyl Group: The benzyl group is cleaved under hydrogenolysis conditions, typically using palladium on carbon (Pd/C) and hydrogen gas, to yield a different primary amine.[1][3]

This differential reactivity is the cornerstone of its utility, enabling the precise and sequential introduction of various substituents at either nitrogen center, a critical feature in the construction of complex molecules.[1] A prominent application of this compound is as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[1]

Synthesis and Physicochemical Properties

The synthesis of tert-butyl (2-aminoethyl)(benzyl)carbamate is typically achieved through a two-step process: the mono-Boc protection of ethylenediamine followed by reductive amination with benzaldehyde.[1]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 144331-43-7 | |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |

| Molecular Weight | 250.34 g/mol | [1] |

| Physical Form | Low-melting solid or semi-solid | [1] |

| Storage Conditions | 2-8°C, inert atmosphere | [1] |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (Precursor)

This procedure is adapted from established methods for the selective mono-protection of diamines.[1]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Diethyl ether

Procedure:

-

In a reaction vessel, prepare a mixture of ethylenediamine (a large excess is used to favor mono-protection), dioxane, water, and magnesium oxide.[1][5]

-

Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon).[1][5]

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the mixture dropwise over a period of 20-30 minutes.[1][5]

-

Continue stirring the reaction mixture at room temperature for 16-24 hours.[1][5]

-

Upon completion, filter the reaction mixture to remove solids.[1][5]

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.[1][5]

-

Extract the residue multiple times with hot diethyl ether.[1][5]

-

Combine the ether extracts and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil, which can be further purified by vacuum distillation.[1][5]

Quantitative Data:

| Reactant | Molar Ratio | Yield | Purity | Reference(s) |

| Ethylenediamine | Large Excess | 59-65% | Oil | [2] |

| Di-tert-butyl dicarbonate | 1 |

Protocol 2: Synthesis of tert-Butyl (2-aminoethyl)(benzyl)carbamate

This is a general protocol for reductive amination, a common and effective method for forming C-N bonds.[1]

Materials:

-

tert-Butyl (2-aminoethyl)carbamate

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (2-aminoethyl)carbamate in the chosen solvent (DCM or DCE) in a round-bottom flask.[1]

-

Add benzaldehyde (1.0-1.2 equivalents) to the solution. A small amount of acetic acid can be added to catalyze imine formation.[1]

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]

-

In a separate flask, prepare a slurry of the reducing agent (sodium triacetoxyborohydride, ~1.5 equivalents) in the same solvent.[1]

-

Slowly add the reducing agent slurry to the reaction mixture. The reaction is often exothermic.[1]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography if necessary.

Synthetic Workflow Visualizations

The following diagrams illustrate the logical flow of the synthesis of tert-butyl (2-aminoethyl)(benzyl)carbamate.

Caption: Synthetic workflow for the mono-Boc protection of ethylenediamine.

Caption: Synthetic workflow for the reductive amination step.

Conclusion

tert-Butyl (2-aminoethyl)(benzyl)carbamate stands as a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its utility in providing a scaffold for sequential and selective functionalization makes it an invaluable asset for the synthesis of complex nitrogen-containing molecules. The detailed protocols and workflows provided in this guide are intended to facilitate its effective application in the laboratory, empowering researchers and drug development professionals to accelerate their discovery efforts.

References

Stability of N-Boc Protected Benzylamines in Acidic vs. Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amines, prized for its broad stability and the facility of its removal under specific conditions.[1][2] This technical guide provides a comprehensive analysis of the stability of N-Boc protected benzylamines under both acidic and basic environments. Understanding this dichotomy is critical for the strategic design of synthetic routes in pharmaceutical development and complex molecule synthesis, where selective protection and deprotection are paramount.

Core Principle: The Orthogonality of the Boc Group

The utility of the Boc protecting group is fundamentally rooted in its stability profile. It is notably stable under basic, nucleophilic, and reductive conditions, which allows for selective deprotection in the presence of other protecting groups sensitive to these conditions, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[3][4] Conversely, the Boc group is characteristically labile to acid, a property that is exploited for its removal.[4][5]

Stability and Reactivity in Acidic Conditions

N-Boc protected benzylamines are readily cleaved under acidic conditions.[1] This lability is the most common method for deprotection and is a reliable and high-yielding transformation.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed cleavage of the Boc group proceeds through a well-established mechanism:

-

Protonation: The process begins with the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][8]

-

Fragmentation: The protonated intermediate is unstable and fragments to generate a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][7]

-

Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free benzylamine.[6][7]

-

Salt Formation: In the acidic medium, the newly liberated amine is protonated, typically forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[6]

The formation of gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, drives the reaction to completion.[3][6][7]

Quantitative Data: Acidic Cleavage of N-Boc Benzylamines

The efficiency of Boc deprotection is dependent on the acid strength, solvent, and temperature. The following table summarizes typical conditions for the cleavage of N-Boc protected amines.

| Substrate Example | Reagent(s) | Solvent | Temperature | Time | Outcome |

| N-Boc Benzylamine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 hours | Rapid and complete cleavage.[5][8] |

| N-Boc Benzylamine | 4M Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 1 - 4 hours | Effective cleavage; product precipitates as HCl salt.[1][8] |

| N-Boc Aryl Amines | Aqueous Phosphoric Acid | Water | Not Specified | Not Specified | Effective and environmentally benign cleavage.[1][9] |

| N-Boc Amino Acids | Heteropolyacid (10% w/w) | Dichloromethane (DCM) | Room Temperature | 15 - 30 minutes | Quantitative yield.[10] |

| N,N'-di-Boc-Tryptamine | Thermal (No Acid) | Trifluoroethanol (TFE) | 230 °C | 45 minutes (flow) | 90% yield of fully deprotected amine.[11] |

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the rapid and efficient removal of the Boc group from a benzylamine derivative.[4]

Reagents and Materials:

-

N-Boc protected benzylamine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected benzylamine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.

-

Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. The final concentration of TFA is typically 20-50% (v/v).[4] Caution: The reaction is exothermic and evolves CO₂ and isobutylene gas; ensure adequate ventilation.

-

Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected benzylamine.[8]

Stability and Reactivity in Basic Conditions

A key advantage of the Boc group is its remarkable stability under basic and nucleophilic conditions.[9][12] This stability is attributed to two main factors:

-

Steric Hindrance: The bulky tert-butyl group sterically hinders the approach of nucleophiles to the carbonyl carbon, making nucleophilic attack difficult.

-

Electronic Effects: As a carbamate, the nitrogen lone pair is delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon compared to esters.[13]

This robustness allows for transformations on other parts of a molecule, such as ester saponification, without affecting the N-Boc protected amine.

Quantitative Data: Stability of N-Boc Benzylamines in Basic Conditions

The following table summarizes the stability of the Boc group under common basic conditions. In nearly all standard cases, the N-Boc protected amine is recovered unchanged.

| Substrate Example | Reagent(s) | Solvent | Temperature | Time | Outcome |

| N-Boc Amine | Sodium Hydroxide (NaOH) | Water/THF | Room Temperature | 24 hours | Stable; no cleavage observed.[1] |

| N-Boc Amine | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 24 hours | Stable.[2] |

| N-Boc Amine | Piperidine (20% solution) | DMF | Room Temperature | 2 hours | Stable (conditions for Fmoc removal).[4] |

| N-Boc Pyrrole | Basic Conditions | - | - | - | Labile (special case due to high amine activation).[10] |

Experimental Protocol: Demonstrating Stability under Basic Conditions

This protocol is designed to demonstrate the inertness of the N-Boc group to standard basic conditions used for ester hydrolysis.

Reagents and Materials:

-

N-Boc protected benzylamine

-

1M Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol

-

Deionized water

-

Ethyl acetate

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected benzylamine in THF or methanol in a round-bottom flask.

-

Add an equal volume of 1M aqueous NaOH solution.

-

Stir the biphasic or monophasic mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction mixture periodically by TLC or LC-MS, using a sample of the starting material as a reference.

-

After 24 hours, quench the reaction by adding deionized water and extract the mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analyze the recovered material by ¹H NMR or LC-MS to confirm the identity and purity of the starting N-Boc protected benzylamine. The expectation is a near-quantitative recovery of the starting material.

Conclusion

The N-tert-butyloxycarbonyl (Boc) protecting group exhibits a highly predictable and synthetically useful stability profile for benzylamines. It is exceptionally stable under a wide range of basic, nucleophilic, and reductive conditions, making it an ideal orthogonal partner to other common amine protecting groups.[4][9] However, it is readily and cleanly cleaved under mild to strong acidic conditions.[1][5] This distinct acid lability provides a reliable method for deprotection that is central to its widespread use in multi-step organic synthesis. By leveraging this well-defined stability dichotomy, researchers and drug development professionals can effectively design and execute complex synthetic strategies with high selectivity and efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

The Versatile Building Block: A Technical Guide to tert-Butyl (2-aminoethyl)(benzyl)carbamate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of complex molecular architectures. tert-Butyl (2-aminoethyl)(benzyl)carbamate, a disubstituted ethylenediamine derivative, has emerged as a valuable intermediate in medicinal chemistry. Its unique structural arrangement, featuring a Boc-protected primary amine and a benzylated secondary amine, allows for selective chemical transformations at two distinct nitrogen centers. This differential protection strategy is crucial for the sequential introduction of various functionalities, making it an ideal scaffold for the construction of diverse compound libraries and targeted therapeutics. This technical guide provides an in-depth overview of the synthesis, properties, and applications of tert-Butyl (2-aminoethyl)(benzyl)carbamate, with a particular focus on its role in the development of novel pharmaceuticals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The key properties of tert-Butyl (2-aminoethyl)(benzyl)carbamate are summarized below.

| Property | Value | Reference |

| CAS Number | 152193-00-5 | [1] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |

| Molecular Weight | 250.34 g/mol | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol) |

Synthesis of tert-Butyl (2-aminoethyl)(benzyl)carbamate

The synthesis of tert-Butyl (2-aminoethyl)(benzyl)carbamate is typically achieved through a two-step process, commencing with the mono-Boc protection of ethylenediamine, followed by the selective N-benzylation of the remaining primary amine via reductive amination.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-butyl (2-aminoethyl)(benzyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tert-butyl (2-aminoethyl)(benzyl)carbamate is a valuable bifunctional building block in organic synthesis, particularly in the preparation of complex nitrogen-containing molecules and pharmaceutical intermediates. The presence of both a Boc-protected amine and a benzyl-protected amine allows for selective deprotection and subsequent functionalization at either nitrogen atom. This document provides a detailed two-step protocol for the synthesis of tert-butyl (2-aminoethyl)(benzyl)carbamate, commencing with the mono-Boc protection of ethylenediamine, followed by reductive amination with benzaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-stage synthesis of tert-butyl (2-aminoethyl)(benzyl)carbamate.

| Step | Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1: Mono-Boc Protection | Ethylenediamine | Large Excess | Dioxane/Water | Room Temp. | 16 | Not specified |

| Di-tert-butyl dicarbonate | 1.0 | |||||

| Magnesium oxide | - | |||||

| 2: Reductive Amination | tert-Butyl (2-aminoethyl)carbamate | 1.0 | Dichloromethane | Room Temp. | 1-2 (Imine) | Not specified |

| Benzaldehyde | 1.0-1.2 | 1-2 (Reduction) | ||||

| Sodium triacetoxyborohydride | ~1.5 | |||||

| Acetic acid (optional) | Catalytic |

Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (Mono-Boc Protection of Ethylenediamine)

This procedure is adapted from established methods for the selective mono-protection of diamines.[1][2]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Diethyl ether

-

Argon (or other inert gas)

Procedure:

-

In a suitable reaction vessel, prepare a mixture of a large excess of ethylenediamine, dioxane, water, and magnesium oxide.[1][2]

-

Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon).[2]

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture over approximately 20 minutes.[2]

-

Continue to stir the reaction mixture at room temperature for 16 hours.[2]

-

After the reaction is complete, filter the mixture through a pad of diatomaceous earth (e.g., Dicalit) and concentrate the filtrate under reduced pressure.[2]

-

The resulting residue is then subjected to multiple extractions with hot diethyl ether.[1][2]

-

Combine the ether extracts and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil.[1][2] Further purification can be achieved by vacuum distillation.[1][2]

Step 2: Synthesis of tert-butyl (2-aminoethyl)(benzyl)carbamate (Reductive Amination)

This is a general protocol for reductive amination.[1]

Materials:

-

tert-Butyl (2-aminoethyl)carbamate

-

Benzaldehyde

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Sodium triacetoxyborohydride (STAB)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve tert-butyl (2-aminoethyl)carbamate in dichloromethane in a round-bottom flask.[1]

-

Add benzaldehyde (1.0-1.2 equivalents) to the solution. A catalytic amount of acetic acid can be added to promote imine formation.[1]

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (~1.5 equivalents) in dichloromethane.[1]

-

Slowly add the reducing agent slurry to the reaction mixture containing the imine.[1]

-

Monitor the reaction for completion using an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by column chromatography on silica gel to yield pure tert-butyl (2-aminoethyl)(benzyl)carbamate.[1]

Visualizations

Caption: Synthetic workflow for tert-butyl (2-aminoethyl)(benzyl)carbamate.

References

Application Notes and Protocols: Reductive Amination of tert-Butyl (2-aminoethyl)carbamate with Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of tert-butyl (2-(benzylamino)ethyl)carbamate via the reductive amination of tert-butyl (2-aminoethyl)carbamate (also known as N-Boc-ethylenediamine) with benzaldehyde. This reaction is a cornerstone of modern organic synthesis, yielding a differentially protected diamine that is a critical building block in the development of complex pharmaceutical agents.[1][2] The presence of a readily removable tert-butyloxycarbonyl (Boc) group and a benzyl group allows for orthogonal deprotection strategies, enabling selective and sequential chemical modifications.[1] These protocols offer detailed methodologies, quantitative data summaries, and visual guides to the experimental workflow and reaction mechanism.

Introduction

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group to an amine through an imine intermediate.[3] This one-pot reaction is favored in medicinal chemistry for its operational simplicity and generally high yields.[3][4] The reaction between tert-butyl (2-aminoethyl)carbamate and benzaldehyde produces tert-butyl (2-(benzylamino)ethyl)carbamate, a versatile intermediate. The Boc-protected amine is stable under various conditions but can be easily cleaved with mild acid, while the benzyl group can be removed via hydrogenolysis.[1] This orthogonal protection scheme is invaluable in multi-step syntheses, a notable example being its application as a key intermediate in the synthesis of the insomnia therapeutic, Suvorexant.[1][5]

Reaction Mechanism and Workflow

The reductive amination process occurs in two main steps within a single reaction vessel. First, the primary amine of tert-butyl (2-aminoethyl)carbamate performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. This is typically catalyzed by a weak acid and results in the formation of a hemiaminal, which then dehydrates to form an imine intermediate. In the second step, a reducing agent, selectively chosen to reduce the iminium ion over the aldehyde, is introduced to yield the final secondary amine product.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity for imines over carbonyls.[1][7]

Reaction Scheme

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols: N-Benzylation of Boc-Ethylenediamine using Sodium Triacetoxyborohydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the N-benzylation of tert-butyl (2-aminoethyl)carbamate (Boc-ethylenediamine) using benzaldehyde and sodium triacetoxyborohydride (STAB). This reductive amination reaction is a robust and widely used method in organic synthesis and medicinal chemistry for the selective introduction of a benzyl group onto a primary amine in the presence of a Boc-protecting group.

Introduction

Reductive amination is a powerful C-N bond-forming reaction that proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1][2] Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly well-suited for this transformation as it readily reduces the protonated imine intermediate much faster than the starting aldehyde.[1][3] This selectivity allows for a convenient one-pot procedure.[1] The Boc-protecting group on one of the amino groups of ethylenediamine ensures mono-benzylation, a crucial step in the synthesis of various pharmaceutical agents and complex organic molecules.[4]

Reaction Principle

The N-benzylation of Boc-ethylenediamine proceeds in two main steps:

-

Imine Formation: The primary amine of Boc-ethylenediamine reacts with benzaldehyde in a condensation reaction to form a Schiff base (imine) intermediate. This reaction is typically reversible and can be catalyzed by mild acid.

-

Reduction: Sodium triacetoxyborohydride selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the N-benzylated product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the N-benzylation of Boc-ethylenediamine and similar reductive amination reactions.

| Entry | Amine | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Boc-ethylenediamine | Benzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | 4 | ~90 (estimated) | Adapted from[5] |

| 2 | Boc-eda-ET HCl | 4-Fluorobenzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | 4 | Not Specified | [5] |

| 3 | Benzylamine | Benzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | 5 | 92 | [5] |

| 4 | Cycloheptylamine | Cycloheptanone | Sodium Triacetoxyborohydride | Dichloroethane | - | 96 | [3] |

Experimental Protocols

Materials:

-

tert-Butyl (2-aminoethyl)carbamate (Boc-ethylenediamine)

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Protocol: N-Benzylation of Boc-Ethylenediamine

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-ethylenediamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M solution).

-

Addition of Aldehyde: Add benzaldehyde (1.0-1.2 eq) to the solution at room temperature with stirring.

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-N'-Boc-ethylenediamine.[5]

-

Characterization Data for tert-butyl N-[2-(benzylamino)ethyl]carbamate:

-

Molecular Formula: C₁₄H₂₂N₂O₂[6]

-

Molecular Weight: 250.34 g/mol [6]

-

Appearance: White crystalline powder[4]

-

Melting Point: 164-172 °C (as HCl salt)[4]

Visualizations

Caption: Reaction mechanism for N-benzylation.

Caption: Experimental workflow for N-benzylation.

References

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - N-benzyl-n'-boc-ethylenediamine (C14H22N2O2) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols: Tert-butyl (2-aminoethyl)(benzyl)carbamate in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (2-aminoethyl)(benzyl)carbamate is a versatile bifunctional building block utilized in peptide chemistry to introduce N-benzylated 2-aminoethyl moieties. This modification can be strategically employed to enhance the therapeutic properties of peptides, such as proteolytic stability, membrane permeability, and receptor binding affinity.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on one amine and a benzyl group on the other allows for selective and orthogonal manipulation during solid-phase peptide synthesis (SPPS).[2][3] This document provides detailed application notes and experimental protocols for the incorporation of tert-butyl (2-aminoethyl)(benzyl)carbamate into peptide sequences.

Core Applications in Peptide Chemistry